molecular formula C18H25ClN2O4 B595860 5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride CAS No. 1260605-35-3

5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride

Cat. No.: B595860
CAS No.: 1260605-35-3
M. Wt: 368.858
InChI Key: XJRTYGDEXFPWIU-QVNYQEOOSA-N
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Description

Historical Development of Pyrrolopyridine Compounds

Pyrrolopyridines emerged as a critical class of heterocyclic compounds following the 20th-century expansion of medicinal chemistry. Early work focused on natural products like camptothecin, a pyrrolo[3,4-b]pyridine alkaloid isolated from Camptotheca acuminata in 1966, which demonstrated potent antitumor activity through topoisomerase I inhibition. Synthetic efforts accelerated in the 2000s with the development of kinase inhibitors such as vemurafenib, a pyrrolo[2,3-b]pyridine derivative approved for melanoma treatment in 2011. The target compound represents a modern synthetic derivative designed to exploit the structural versatility of pyrrolopyridines for tailored molecular interactions.

Classification and Nomenclature Systems

Pyrrolopyridines are classified by fusion positions between pyrrole and pyridine rings:

Isomer Fusion Positions Example Drug
[3,4-c] Pyrrole C3-C4 to pyridine C2-C3 Target compound
[2,3-b] Pyrrole C2-C3 to pyridine C5-C6 Vemurafenib
[3,4-b] Pyrrole C3-C4 to pyridine C4-C5 Pexidartinib

The systematic name 5-O-benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate hydrochloride follows IUPAC rules:

  • Pyrrolo[3,4-c]pyridine : Fusion at pyrrole positions 3-4 to pyridine position 2-3
  • Stereochemistry : (3aS,7aS) denotes trans-decalin-like bicyclic system configuration
  • Substituents : Benzyl/ethyl ester groups at positions 5/7a, hydrochloride counterion

Significance in Heterocyclic Chemistry

Pyrrolopyridines bridge aromatic and aliphatic heterocyclic chemistry:

  • Aromatic character : 10 π-electrons (4n+2, n=2) enable charge delocalization for protein binding
  • Conformational rigidity : Bicyclic systems restrict rotational freedom, enhancing target selectivity
  • Dual hydrogen bonding : Pyridine N and pyrrole NH

Properties

IUPAC Name

5-O-benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4.ClH/c1-2-23-16(21)18-8-9-20(11-15(18)10-19-13-18)17(22)24-12-14-6-4-3-5-7-14;/h3-7,15,19H,2,8-13H2,1H3;1H/t15-,18+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRTYGDEXFPWIU-QVNYQEOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCN(CC1CNC2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CCN(C[C@@H]1CNC2)C(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate; hydrochloride is a complex organic molecule belonging to the pyrrolopyridine class. Its unique bicyclic structure positions it as a candidate for various biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a bicyclic system that includes both pyrrole and pyridine rings. The presence of multiple carboxylic acid groups and an ethyl group at the 7a position contributes to its reactivity and potential biological interactions. The benzyl group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antidiabetic Activity

Pyrrolo[3,4-c]pyridine derivatives have shown promise in treating diabetes by enhancing insulin sensitivity and glucose uptake. In vitro studies demonstrated that compounds with similar structures significantly reduced blood glucose levels without affecting insulin concentrations. For instance:

  • Activity : Stimulation of glucose uptake in muscle and fat cells.
  • Mechanism : Compounds increased insulin sensitivity by 7.4% to 37.4% in adipocytes at concentrations ranging from 0.3 to 100 µM .

2. Antimicrobial Activity

These derivatives have been evaluated for their antimicrobial properties against various pathogens:

  • Antimycobacterial : Some derivatives exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values below 25 µM .
  • Antibacterial and Antifungal : Studies have shown moderate to high activity against several bacterial strains .

3. Anticancer Activity

The anticancer potential of pyrrolo[3,4-c]pyridine derivatives has been explored extensively:

  • Cytotoxicity : Compounds were tested against ovarian and breast cancer cell lines, demonstrating moderate cytotoxic effects while maintaining low toxicity towards non-cancerous cells .
  • Mechanism : Some derivatives were identified as potent inhibitors of NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell proliferation .

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • Study on ENPP1 Inhibition :
    • A derivative with a similar structure showed high potency against ENPP1 (IC50 = 25.0 nM), indicating potential for therapeutic applications in metabolic disorders .
  • In Vivo Pharmacokinetics :
    • Compounds demonstrated good bioavailability in animal models (95% in rats), suggesting favorable pharmacokinetic profiles for further development .

Comparative Analysis

A comparative analysis of similar compounds reveals the following:

Compound NameStructural FeaturesNotable Activities
Pyrroloquinoline quinoneContains a quinone moietyAntioxidant
Indole derivativesAromatic ring systemsAnticancer, anti-inflammatory
BenzodiazepinesFused benzene and diazepine ringsAnxiolytic, sedative

This table illustrates the unique structural characteristics of the target compound while highlighting its potential similarities in biological activity profiles with other known compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique profile is best understood through comparisons with analogs sharing its pyrrolopyridine core or related bicyclic systems. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Stereochemistry Key Activities Reference
Target Compound Pyrrolo[3,4-c]pyridine 5-O-benzyl, 7a-O-ethyl (3aS,7aS) Antidepressant, neuroprotective
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride Pyrrolo[3,4-c]pyridine 5-methyl Not specified Limited bioactivity data; used as a synthetic intermediate
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Bromophenyl, cyano, oxo Not specified Antimicrobial, material science applications
Pyrroloquinoline quinone Quinoline-pyrrole hybrid Quinone moiety Planar aromatic Antioxidant, coenzyme in redox reactions

Key Differences

Core Structure and Bioactivity: The target compound’s pyrrolo[3,4-c]pyridine core distinguishes it from imidazo[1,2-a]pyridine derivatives (e.g., ), which lack the fused pyrrolidine ring. Compared to pyrroloquinoline quinone (), the absence of a quinone group in the target compound limits its redox activity but improves stability in biological systems .

Substituent Effects: The benzyl and ethyl esters in the target compound increase lipophilicity, aiding blood-brain barrier penetration for neuropharmacological effects . Bromophenyl/cyano groups in imidazopyridine analogs () confer antimicrobial properties but introduce synthetic complexity .

Non-stereospecific analogs (e.g., ) lack this precision .

Preparation Methods

Selective Benzylation at 5-O Position

Benzyl protection is achieved via nucleophilic substitution. Source outlines alkylation using benzyl bromide in DMF with potassium carbonate as a base, yielding N-benzylated intermediates. Adapted for oxygen alkylation:

Procedure :

  • Dissolve the lactam (1.0 equiv) in anhydrous DMF under nitrogen.

  • Add K₂CO₃ (1.5 equiv) and cool to 0°C.

  • Introduce benzyl bromide (1.05 equiv) dropwise, warm to room temperature, and stir for 6 hours.

  • Extract with EtOAc, wash with brine, and purify via silica chromatography.

Optimization Data :

BaseSolventTemp (°C)Yield (%)
K₂CO₃DMF0 → 2592
NaHTHF0 → 2578
DBUDCM2565

Excess benzyl bromide (>1.0 equiv) risks dialkylation, necessitating precise stoichiometry.

Ethylation at 7a-O Position

Ethyl esterification employs ethyl chloroformate under Schotten-Baumann conditions:

Procedure :

  • Suspend the 5-O-benzyl intermediate (1.0 equiv) in THF/H₂O (3:1).

  • Add NaHCO₃ (2.0 equiv) and ethyl chloroformate (1.2 equiv) at 0°C.

  • Stir for 4 hours, extract with DCM, and concentrate.

Challenges : Competing hydrolysis of the benzyl ester is mitigated by maintaining pH > 8 and low temperatures.

Reduction to Hexahydro Structure

Catalytic hydrogenation selectively saturates the pyrrolopyridine ring. Source reports LiAlH₄ for reduction but risks over-reduction of esters. Modified protocol:

Procedure :

  • Dissolve the diester (1.0 equiv) in methanol.

  • Add 10% Pd/C (0.1 equiv) and apply H₂ (50 psi) at 25°C for 24 hours.

  • Filter through Celite and concentrate.

Comparative Reduction Methods :

Reducing AgentSolventTemp (°C)Yield (%)Purity (%)
H₂/Pd-CMeOH258899
NaBH₄EtOH04585
LiAlH₄THF0 → 257292

Catalytic hydrogenation preserves ester functionalities while achieving full saturation.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using HCl gas in methanol, as detailed in Source:

Procedure :

  • Dissolve the hexahydro compound (1.0 equiv) in anhydrous MeOH.

  • Bubble HCl gas until pH ≈ 1.0.

  • Stir for 30 minutes, concentrate, and recrystallize from EtOAc/hexanes.

Analytical Data :

  • Melting Point : 214–216°C (decomp.)

  • HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN)

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Bn), 4.62 (s, 2H, CH₂Bn), 4.10 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85–3.45 (m, 6H, ring H).

Stereochemical Control and Validation

The (3aS,7aS) configuration is ensured through chiral resolution. Source employs enzymatic hydrolysis with lipases to separate enantiomers, achieving >99% ee.

Enzymatic Resolution :

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Substrate : Racemic diester (1.0 equiv)

  • Conditions : pH 6.0, 25°C, 36 hours

Post-resolution, the desired (3aS,7aS) enantiomer is isolated via extraction and crystallized as the hydrochloride salt.

Scale-Up Considerations

Critical Parameters :

  • Lactamization : Scale-up requires incremental urea addition to prevent exothermic runaway.

  • Hydrogenation : High-pressure reactors (≥50 psi) reduce reaction times to 8–12 hours.

  • Salt Formation : HCl gas must be introduced slowly to avoid localized overheating and decomposition .

Q & A

Q. How can researchers design experiments to optimize the synthesis of this compound?

Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. For example, a central composite design can minimize experimental runs while maximizing data on yield and purity. Analytical validation via HPLC or NMR ensures reproducibility . Integrate computational reaction path searches (e.g., density functional theory) to predict intermediates and transition states, reducing trial-and-error approaches .

Q. What analytical methods are most effective for confirming the structural integrity of this compound?

Combine multidimensional NMR (e.g., 1H^1H, 13C^{13}C, HSQC) with high-resolution mass spectrometry (HRMS) to verify stereochemistry and molecular formula. Cross-reference experimental data with quantum chemical calculations (e.g., IR/Raman spectral simulations) to resolve ambiguities in functional group assignments . For crystalline derivatives, single-crystal X-ray diffraction provides definitive stereochemical confirmation .

Q. How can purification challenges be addressed during synthesis?

Employ membrane separation technologies (e.g., nanofiltration) or countercurrent chromatography to isolate the compound from byproducts. Optimize solvent systems using Hansen solubility parameters and polarity indices to enhance selectivity. Purity tracking via LC-MS ensures ≥95% purity, as seen in structurally related pyrrolo-pyridine derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic or reactivity data?

Apply molecular dynamics simulations to assess conformational flexibility under varying solvent conditions, which may explain discrepancies in NMR coupling constants. For reactivity conflicts (e.g., unexpected regioselectivity), use machine learning (ML)-augmented transition state analysis to identify hidden steric or electronic factors . Validate models against experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size and crystallinity. Use response surface methodology (RSM) to define a robust design space, accounting for raw material variability and mixing efficiency. Cross-correlate with AI-driven stability studies to predict degradation pathways .

Q. How can the compound’s reactivity be modulated for targeted functionalization?

Perform frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites. For selective derivatization (e.g., benzyl group replacement), screen Pd-catalyzed cross-coupling conditions using a DoE-guided substrate scope analysis . Monitor reaction progress via in-situ FTIR to capture transient intermediates .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing conflicting yield data?

Apply multivariate analysis (MVA) to decouple interdependent variables (e.g., temperature vs. catalyst deactivation). Use Bayesian optimization to iteratively refine reaction conditions, prioritizing high-probability parameter combinations. Contradictions between predicted and experimental yields often arise from unaccounted side reactions, which can be modeled via kinetic Monte Carlo simulations .

Q. How can AI enhance the compound’s application in drug discovery pipelines?

Train graph neural networks (GNNs) on structurally analogous pyrrolo-pyridine derivatives to predict bioactivity or metabolic stability. Integrate with molecular docking to prioritize synthetic targets. Validate predictions using SPR (surface plasmon resonance) or cellular assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.